molecular formula C10H6ClF3N2O2S B3035643 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione CAS No. 338397-94-7

1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione

Cat. No.: B3035643
CAS No.: 338397-94-7
M. Wt: 310.68 g/mol
InChI Key: NIUCIWODRVZVCL-UHFFFAOYSA-N
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Description

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrrole ring, a pyridine ring, and functional groups such as chloro and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method starts with the chlorination of 3-(trifluoromethyl)pyridine to introduce the chloro group. This intermediate is then reacted with a thiol derivative to form the sulfanyl linkage. The final step involves the cyclization of the intermediate with maleic anhydride under controlled conditions to form the dihydro-1H-pyrrole-2,5-dione ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrole ring can be reduced under specific conditions to form dihydropyrrole derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}pyrrolidine-2,5-dione
  • 1-(3,5-Dichlorophenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione

Comparison: Compared to similar compounds, 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and lipophilicity. These features make it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.

This compound’s versatility and unique chemical properties make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O2S/c11-6-3-5(10(12,13)14)4-15-9(6)19-16-7(17)1-2-8(16)18/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUCIWODRVZVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001148423
Record name 2,5-Pyrrolidinedione, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338397-94-7
Record name 2,5-Pyrrolidinedione, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338397-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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